molecular formula C26H19NO4S B2830096 N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide CAS No. 36062-31-4

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide

Cat. No. B2830096
CAS RN: 36062-31-4
M. Wt: 441.5
InChI Key: JLHQSSKCNONIFX-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide, also known as HN1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HN1 is a sulfonamide derivative that exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Organic Semiconductors

The BIT (3,3′-dihydroxy-2,2′-biindan-1,1′-dione) structure, which is a close analogue of indigo, has been investigated as an organic semiconductor. Researchers have developed a new synthetic route to access BIT derivatives under mild conditions. These derivatives exhibit rapid tautomerization through intramolecular double proton transfer in solution and solid-state environments. Quantum chemical calculations suggest a potential interplay between double proton transfer and charge transport. Notably, a monoalkylated BIT derivative with a lamellar packing structure demonstrated a hole mobility of up to 0.012 cm² V⁻¹ s⁻¹ in an organic field-effect transistor .

Inclusion Complexes

The host compounds 1,1’-binaphthyl-2,2′-dihydroxy-5,5′-dicarboxylic acid (1) and 1,1’-binaphthyl-2,2′-dihydroxy-6,6′-dicarboxylic acid (2) have been synthesized and studied for their inclusion properties. These compounds form inclusion complexes with volatile guests such as acetone and methanol. Understanding their behavior in host-guest interactions can have implications in areas like molecular recognition and drug delivery .

Helical Polyurethanes

Polyaddition reactions involving BINOL (2,2′-dihydroxy-1,1′-binaphthyl) and diisocyanates led to optically active, helical polyurethanes. Specifically, poly(BINOL-alt-14DIB) and poly(BINOL-alt-13DIB) were synthesized. These helical polymers could find applications in chiral separation, catalysis, and materials science .

Mechanism of Action

properties

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4S/c28-24-15-14-17-8-4-5-11-19(17)25(24)22-16-23(20-12-6-7-13-21(20)26(22)29)27-32(30,31)18-9-2-1-3-10-18/h1-16,27-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHQSSKCNONIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide

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